molecular formula C10H9N3O2 B11894884 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

Katalognummer: B11894884
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: LSJQSMIOUDIKHE-XGICHPGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a hydrazinylidene group attached to a quinolinone core. The presence of the Z-configuration in the hydrazinylidene group adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the formation of the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinylidene group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the hydrazinylidene group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, affecting their function. Additionally, the quinolinone core can interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyquinolin-2-one: A precursor in the synthesis of 3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one.

    Hydrazinylidene Derivatives: Compounds with similar hydrazinylidene groups but different core structures.

Uniqueness

The unique combination of the hydrazinylidene group and the quinolinone core in this compound gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C10H9N3O2

Molekulargewicht

203.20 g/mol

IUPAC-Name

3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C10H9N3O2/c11-12-5-7-9(14)6-3-1-2-4-8(6)13-10(7)15/h1-5H,11H2,(H2,13,14,15)/b12-5-

InChI-Schlüssel

LSJQSMIOUDIKHE-XGICHPGQSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)/C=N\N)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=NN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.